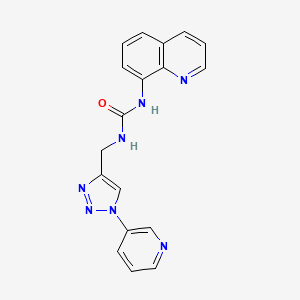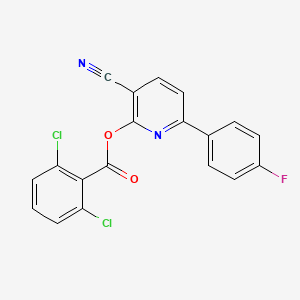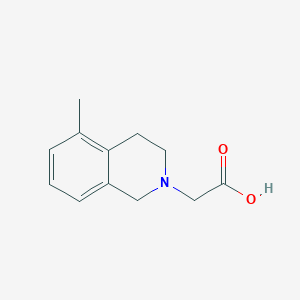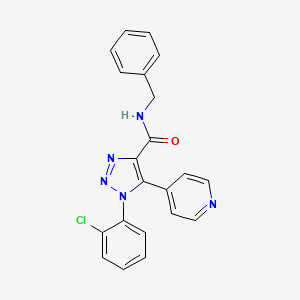
1-((1-(ピリジン-3-イル)-1H-1,2,3-トリアゾール-4-イル)メチル)-3-(キノリン-8-イル)尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea is a complex organic compound that features a unique combination of pyridine, triazole, and quinoline moieties
科学的研究の応用
1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Chemical Biology: It can be used as a probe to study biological processes, given its ability to interact with various biomolecules.
Materials Science: The compound may be explored for its electronic or photophysical properties, making it useful in the development of new materials for electronic devices.
Industrial Applications: Its stability and reactivity could make it valuable in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
作用機序
These groups are commonly found in various bioactive compounds and drugs, and they might interact with different biological targets such as enzymes, receptors, and ion channels, leading to various biological effects. For example, compounds containing a pyridin-3-yl group or a quinolin-8-yl group are often involved in interactions with kinases, G protein-coupled receptors (GPCRs), or ion channels .
The mode of action of this compound would depend on its specific targets. It might bind to its targets, modulate their activities, and subsequently affect the downstream signaling pathways. The exact biochemical pathways affected by this compound would depend on its specific targets and their roles in cellular processes .
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would greatly influence its bioavailability, efficacy, and safety. Factors such as the compound’s chemical properties, formulation, route of administration, and patient-specific factors could all affect its pharmacokinetics .
The result of action of this compound at the molecular and cellular levels would depend on its specific targets and the cellular context. It might lead to changes in cell signaling, gene expression, cell proliferation, cell differentiation, or other cellular processes .
The action environment, including the physiological and pathological conditions of the body, could influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, presence of other molecules, and disease state could all affect the compound’s action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Attachment of the Pyridine Moiety: The pyridine group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Formation of the Urea Linkage: The final step involves the reaction of the triazole-pyridine intermediate with an isocyanate derivative of quinoline to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles, or electrophiles under appropriate conditions (e.g., heat, catalysts).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
類似化合物との比較
Similar Compounds
1-((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.
1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-7-yl)urea: Similar structure but with a quinolin-7-yl group instead of quinolin-8-yl.
Uniqueness
1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea is unique due to the specific positioning of its functional groups, which can influence its reactivity, binding affinity, and overall biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
IUPAC Name |
1-[(1-pyridin-3-yltriazol-4-yl)methyl]-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c26-18(22-16-7-1-4-13-5-2-9-20-17(13)16)21-10-14-12-25(24-23-14)15-6-3-8-19-11-15/h1-9,11-12H,10H2,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNYQVLVAOGRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)NCC3=CN(N=N3)C4=CN=CC=C4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2507624.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide](/img/structure/B2507627.png)

![ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2507630.png)
![9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/new.no-structure.jpg)
![10-(2-chloro-6-fluorophenyl)-14-methyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2507633.png)

![ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2507638.png)
![4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2507639.png)



![N'-(3-chloro-4-fluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2507646.png)
